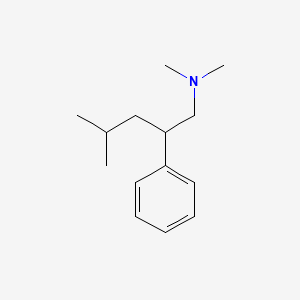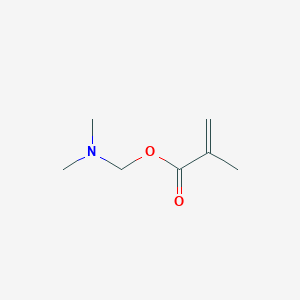
2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester is a chemical compound with the molecular formula C_7H_13NO_2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is also known by its IUPAC name, which provides a clear description of its molecular structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with (dimethylamino)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH_3) are commonly employed.
Major Products
Oxidation: The major product is 2-Propenoic acid, 2-methyl-.
Reduction: The major product is 2-Propenoic acid, 2-methyl-, (dimethylamino)methanol.
Substitution: The products vary depending on the nucleophile used.
科学的研究の応用
2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: This compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: It is used in the production of adhesives, coatings, and sealants due to its excellent film-forming properties.
作用機序
The mechanism of action of 2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester involves its interaction with various molecular targets. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the propenoic acid moiety reacts with free radicals to form long polymer chains. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester
- 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester
- 2-Propenoic acid, methyl ester
Uniqueness
2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester is unique due to its specific combination of functional groups, which impart distinct chemical properties. The presence of the dimethylamino group enhances its solubility in polar solvents and its reactivity in nucleophilic substitution reactions. Additionally, its ability to undergo free radical polymerization makes it valuable in the synthesis of various polymeric materials.
特性
CAS番号 |
28469-64-9 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC名 |
(dimethylamino)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-6(2)7(9)10-5-8(3)4/h1,5H2,2-4H3 |
InChIキー |
UUGXDEDGRPYWHG-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


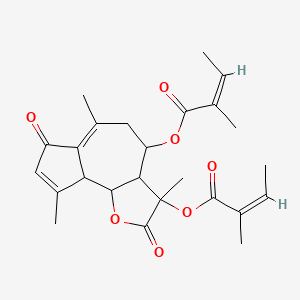
![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
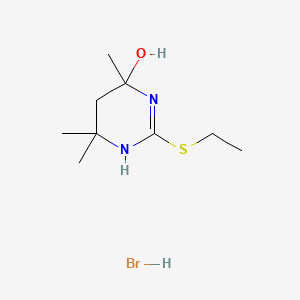
![(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone](/img/structure/B14685557.png)

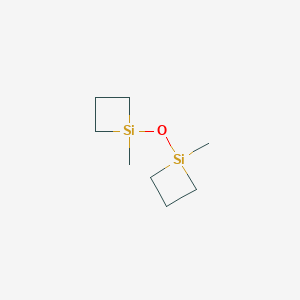
![2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol](/img/structure/B14685570.png)


![12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione](/img/structure/B14685611.png)

![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
